Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
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Overview
Description
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is an organic compound belonging to the family of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is primarily used in proteomics research and has a molecular formula of C10H20N2O2 with a molecular weight of 200.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate typically involves the reaction of 4-methyl-1,4-diazepane with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the diazepane to the acrylate. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate can be compared with other similar compounds such as:
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar in structure but with an acetic acid group instead of a propanoate ester.
1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring and a carbohydrazide group, making it structurally more complex
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKOKUVXLJPXQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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